1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Preparation Methods
The synthesis of 1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with appropriate reagents under controlled conditions. One common method involves the use of hydrazine-coupled pyrazoles, which are synthesized and verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with acetyl chloride may yield acetylated derivatives, while reactions with benzyl chloride may produce benzylated products.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other pyrazole derivatives. In biology and medicine, it has shown potential as an antileishmanial and antimalarial agent . The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool for studying disease mechanisms and developing new therapeutic agents. In industry, it may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in Leishmania parasites . This inhibition disrupts the parasite’s metabolic processes, leading to its death. The compound’s binding to the active site of the enzyme is characterized by strong hydrophobic interactions and lower binding free energy .
Comparison with Similar Compounds
1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is unique among pyrazole derivatives due to its specific structure and pharmacological properties. Similar compounds include other hydrazine-coupled pyrazoles, such as 1-methylpyrazole-4-boronic acid pinacol ester and 1-Boc-pyrazole-4-boronic acid pinacol ester . These compounds share similar chemical backbones but differ in their functional groups and specific applications. The unique structure of this compound contributes to its distinct pharmacological profile and potential therapeutic uses.
Properties
CAS No. |
1856031-07-6 |
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Molecular Formula |
C10H16ClN5 |
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-10(7-15(3)13-8)11-4-9-5-12-14(2)6-9;/h5-7,11H,4H2,1-3H3;1H |
InChI Key |
FLOREAXJDDOGAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CN(N=C2)C)C.Cl |
Origin of Product |
United States |
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